molecular formula C15H17NO4 B2654628 N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 695218-81-6

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2654628
CAS RN: 695218-81-6
M. Wt: 275.304
InChI Key: UTMULEJIOSPUOV-UHFFFAOYSA-N
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Description

“N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C15H17NO4 . It belongs to the class of compounds known as chromenes .


Synthesis Analysis

The synthesis of coumarin heterocycles, which include “N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of these compounds, including classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of “N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide” consists of a chromene ring attached to a carboxamide group . The molecular weight of the compound is approximately 275.300 Da .


Chemical Reactions Analysis

Chromenes, including “N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide”, are important heterocyclic compounds with versatile biological profiles. They exhibit unusual activities by multiple mechanisms . The direct assessment of activities with the parent chromene derivative enables an orderly analysis of the structure-activity relationship among the series .

Scientific Research Applications

Catalysis and Chemical Synthesis

Studies on compounds with tert-butyl groups and methoxy functionalities often explore their roles in catalysis and chemical synthesis. For example, research on heteropoly acids (HPA) and their use as catalysts in the synthesis of methyl tert-butyl ether (MTBE) sheds light on the catalytic potentials of compounds with tert-butyl groups in industrial applications (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003). Such studies contribute to the understanding of catalytic mechanisms and the development of more efficient catalysts for industrial processes.

Environmental Applications

Research on the decomposition of MTBE, a compound structurally related to the one of interest due to its tert-butyl group, by adding hydrogen in a cold plasma reactor demonstrates the potential environmental applications of studying such compounds. This includes the remediation of pollutants through advanced oxidation processes or other innovative technologies (Hsieh, Tsai, Chang, & Tsao, 2011).

Biotechnological Applications

The biotechnological production of chemicals from biomass, including those involving carboxamide functionalities, highlights the relevance of exploring the bio-based production and applications of compounds like N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. Such research can lead to sustainable methods of producing value-added chemicals from renewable resources (Gao, Ma, & Xu, 2011).

Material Science and Polymer Chemistry

Investigations into the properties of synthetic phenolic antioxidants, which share structural motifs with the compound , inform material science and polymer chemistry by elucidating how such compounds can stabilize materials against oxidative degradation. This is crucial for the development of materials with enhanced durability and performance (Liu & Mabury, 2020).

Future Directions

The future directions for research on “N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide” and similar compounds could include further exploration of their synthesis methods, investigation of their biological properties, and development of more efficient and green synthesis procedures .

properties

IUPAC Name

N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)16-13(17)10-8-9-6-5-7-11(19-4)12(9)20-14(10)18/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMULEJIOSPUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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